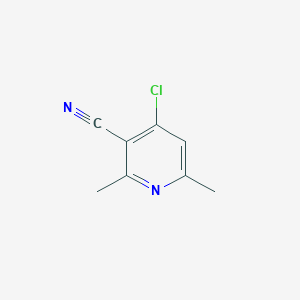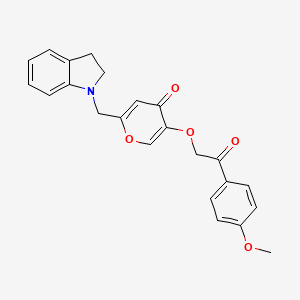
2-(indolin-1-ylmethyl)-5-(2-(4-methoxyphenyl)-2-oxoethoxy)-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(indolin-1-ylmethyl)-5-(2-(4-methoxyphenyl)-2-oxoethoxy)-4H-pyran-4-one is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential applications in drug development. This compound is known for its unique structure and promising biological activities.
Mechanism of Action
The mechanism of action of 2-(indolin-1-ylmethyl)-5-(2-(4-methoxyphenyl)-2-oxoethoxy)-4H-pyran-4-one involves the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of tyrosine kinases, which are involved in cell proliferation and differentiation. Additionally, it has been found to inhibit the activity of cyclin-dependent kinases, which play a critical role in cell cycle regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(indolin-1-ylmethyl)-5-(2-(4-methoxyphenyl)-2-oxoethoxy)-4H-pyran-4-one are diverse and depend on the specific application of the compound. This compound has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit viral replication. Additionally, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(indolin-1-ylmethyl)-5-(2-(4-methoxyphenyl)-2-oxoethoxy)-4H-pyran-4-one in lab experiments include its potent biological activities and unique structure. However, the limitations of using this compound include its relatively complex synthesis method and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 2-(indolin-1-ylmethyl)-5-(2-(4-methoxyphenyl)-2-oxoethoxy)-4H-pyran-4-one. One potential area of focus is the development of this compound as a potential anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Finally, the synthesis method of this compound could be optimized to make it more efficient and cost-effective.
Synthesis Methods
The synthesis of 2-(indolin-1-ylmethyl)-5-(2-(4-methoxyphenyl)-2-oxoethoxy)-4H-pyran-4-one involves the reaction of indole-2-carboxaldehyde with ethyl 2-(4-methoxyphenyl)acetate to form the intermediate compound. This intermediate is then reacted with 2,3-epoxybutanone in the presence of a base to yield the final product.
Scientific Research Applications
2-(indolin-1-ylmethyl)-5-(2-(4-methoxyphenyl)-2-oxoethoxy)-4H-pyran-4-one has been extensively studied for its potential applications in drug development. It has been shown to possess anticancer, anti-inflammatory, and antiviral activities. Additionally, this compound has been found to be a potent inhibitor of several enzymes, including tyrosine kinases and cyclin-dependent kinases.
properties
IUPAC Name |
2-(2,3-dihydroindol-1-ylmethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c1-27-18-8-6-17(7-9-18)22(26)14-29-23-15-28-19(12-21(23)25)13-24-11-10-16-4-2-3-5-20(16)24/h2-9,12,15H,10-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWXLYHALKSLQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(indolin-1-ylmethyl)-5-(2-(4-methoxyphenyl)-2-oxoethoxy)-4H-pyran-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

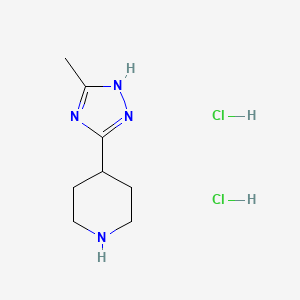
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2518044.png)
![4-amino-N5-(benzo[d][1,3]dioxol-5-ylmethyl)-N3-ethylisothiazole-3,5-dicarboxamide](/img/structure/B2518045.png)
![5-amino-N-(2-methoxyphenyl)-1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2518046.png)
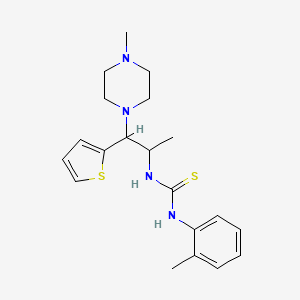
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2518050.png)
![2-(Cyclohexylsulfanyl)-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2518051.png)
![(1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2518052.png)
![2-cyclohexyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2518054.png)
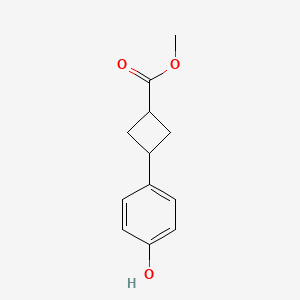
![8-(3,4-dimethoxyphenethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518058.png)
